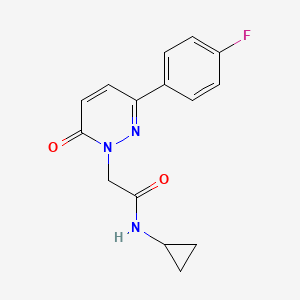

N-cyclopropyl-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

Properties

IUPAC Name |

N-cyclopropyl-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN3O2/c16-11-3-1-10(2-4-11)13-7-8-15(21)19(18-13)9-14(20)17-12-5-6-12/h1-4,7-8,12H,5-6,9H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWHJAKDQWIWCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the pyridazinone core: This can be achieved by reacting a suitable hydrazine derivative with a diketone or ketoester under acidic or basic conditions.

Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced to the pyridazinone core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophilic substitution using sodium methoxide in methanol or electrophilic substitution using bromine in acetic acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

GABA Receptor Modulation

N-cyclopropyl-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide has been studied as a positive allosteric modulator of the GABA_A receptor. Research indicates that compounds with similar structures can enhance GABAergic transmission, potentially leading to anxiolytic and anticonvulsant effects. This suggests that N-cyclopropyl derivatives could be explored for treating anxiety disorders and epilepsy .

Antitumor Activity

Preliminary studies have shown that pyridazine derivatives exhibit antitumor properties. The presence of the fluorophenyl group may enhance the compound's ability to interact with target proteins involved in cancer cell proliferation. Ongoing research focuses on evaluating its efficacy against various cancer cell lines .

Neuroprotective Effects

Research has indicated that certain pyridazine derivatives can provide neuroprotection in models of neurodegenerative diseases. This compound’s structural characteristics may contribute to its potential role in protecting neuronal cells from oxidative stress and apoptosis .

Synthetic Methodologies

The synthesis of this compound involves several key steps:

- Formation of Pyridazine Core : The initial step typically involves the cyclization of appropriate precursors to form the pyridazine ring.

- Introduction of Cyclopropyl Group : This can be achieved through various methods such as cyclopropanation reactions or via nucleophilic substitution.

- Acetamide Formation : The final step involves acylation to introduce the acetamide functionality.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-cyclopropyl-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide can be contextualized against related pyridazinone derivatives. Below is a comparative analysis based on molecular features, synthesis routes, and inferred pharmacological properties:

Table 1: Structural and Molecular Comparison

Key Differences and Implications

Substituent Effects: The N-cyclopropyl group in the target compound introduces a strained cyclopropane ring, which may reduce steric hindrance compared to the N-pyridin-2-yl group in the analog from . This could favor binding to compact enzymatic pockets.

Synthetic Pathways: The target compound and its analogs (e.g., ) likely share a common pyridazinone core synthesized via nucleophilic substitution or condensation reactions. describes a method using benzyl bromides and potassium carbonate in DMF, which could be adapted for cyclopropyl derivatives by substituting benzyl bromide with cyclopropylamine .

Pharmacological Inference :

- Fluorine in the 4-fluorophenyl group is a conserved feature across analogs, suggesting its critical role in enhancing binding affinity through electronegative or hydrophobic interactions.

- The absence of a sulfonamide group in the target compound may limit its utility in sulfonamide-targeted pathways but could reduce off-target effects.

Notes

Synthesis Challenges : The cyclopropyl group’s strain may complicate synthetic yield compared to bulkier substituents like benzyloxy.

Structural Optimization : Replacement of the pyridin-2-yl group () with cyclopropyl suggests a strategic trade-off between steric effects and metabolic resistance.

Target Specificity: Fluorophenyl-pyridazinones are often explored in neurology (e.g., PDE inhibitors), but divergent substituents may redirect activity toward kinase or protease targets .

Biological Activity

N-cyclopropyl-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclopropyl group and a pyridazinone moiety, which contribute to its unique biological properties. The presence of the fluorophenyl group enhances its lipophilicity and potentially its bioactivity.

Structural Formula

Target Interactions

This compound has been studied for its interaction with various biological targets:

- NLRP3 Inflammasome Modulation : This compound has shown potential as a modulator of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. Inhibition of NLRP3 can lead to reduced cytokine release, suggesting anti-inflammatory properties .

- Nucleoside Transporters : Similar compounds have exhibited inhibitory effects on nucleoside transporters, affecting nucleotide biosynthesis pathways . This suggests that this compound may influence cellular metabolism and proliferation.

Biochemical Pathways

The compound is believed to affect several biochemical pathways, particularly those involved in inflammation and cellular signaling. Its action may lead to alterations in the levels of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

Pharmacological Studies

A series of studies have evaluated the pharmacological effects of this compound:

- Anti-inflammatory Effects : In vitro assays demonstrated that the compound significantly reduced IL-1β and IL-18 levels in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

- Antidepressant Activity : Research on similar compounds has indicated potential antidepressant properties through modulation of serotonin receptors. This suggests that N-cyclopropyl derivatives may also exhibit mood-enhancing effects .

Study 1: NLRP3 Inflammasome Inhibition

In a recent study, the impact of N-cyclopropyl derivatives on the NLRP3 inflammasome was assessed. Results indicated a significant decrease in IL-1β secretion from activated macrophages, supporting the hypothesis that this compound could serve as a therapeutic agent for conditions characterized by excessive inflammation .

Study 2: Neuropharmacological Evaluation

A neuropharmacological evaluation highlighted the compound's potential as an antidepressant. It was found to enhance serotonin levels in animal models, suggesting that it may act on serotonin receptors similarly to established antidepressants .

Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduced IL-1β secretion | |

| Neuropharmacological | Increased serotonin levels | |

| Nucleoside Transporter | Inhibition observed |

Pharmacokinetic Properties

| Property | Value |

|---|---|

| Lipophilicity | High |

| Solubility | Soluble in organic solvents |

| Stability | Metabolically stable |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.